molecular formula C12H18BrNO B7863083 2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol

2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol

Cat. No.: B7863083
M. Wt: 272.18 g/mol
InChI Key: JVYBMSOQYQPDCA-UHFFFAOYSA-N
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Description

2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol is a chemical compound characterized by its bromo-substituted benzyl group and isopropyl-amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol typically involves the reaction of 2-bromobenzyl chloride with isopropylamine in the presence of ethanol. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Reactions with nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzyl compounds.

Scientific Research Applications

Chemistry: In chemistry, 2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol is used as an intermediate in the synthesis of more complex organic molecules. Its bromo-substituted benzyl group makes it a valuable building block for further chemical transformations.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to certain biological molecules allows it to be used as a probe in biological systems.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development and pharmacological studies.

Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol

  • 2-[(2-Iodo-benzyl)-isopropyl-amino]-ethanol

  • 2-[(2-Methyl-benzyl)-isopropyl-amino]-ethanol

Uniqueness: 2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol is unique due to its bromo-substituted benzyl group, which imparts different chemical reactivity compared to its chloro, iodo, or methyl counterparts. This difference in reactivity can lead to distinct biological and chemical properties, making it a valuable compound in various applications.

Properties

IUPAC Name

2-[(2-bromophenyl)methyl-propan-2-ylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-10(2)14(7-8-15)9-11-5-3-4-6-12(11)13/h3-6,10,15H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYBMSOQYQPDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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